1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine
CAS No.: 2034557-26-9
Cat. No.: VC4847615
Molecular Formula: C22H35N3O2
Molecular Weight: 373.541
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034557-26-9 |
|---|---|
| Molecular Formula | C22H35N3O2 |
| Molecular Weight | 373.541 |
| IUPAC Name | 1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine |
| Standard InChI | InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3 |
| Standard InChI Key | ALNXYJRFYQCXAD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 |
Introduction
Synthesis and Applications
The synthesis of piperazine derivatives often involves multi-step procedures, including reactions that form the piperazine ring and attach the desired substituents. These compounds have applications in medicinal chemistry due to their potential to interact with biological targets such as receptors or enzymes.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agents due to their ability to modulate biological pathways. |
| Pharmacology | Used to study drug-receptor interactions and develop new pharmaceuticals. |
Biological Activity and Research Findings
While specific research findings on 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine are not available, compounds with similar structures have shown significant biological activity. They can bind to specific receptors or enzymes, modulating their activity, which is crucial for understanding their pharmacodynamics and optimizing their therapeutic potential.
| Biological Activity | Description |
|---|---|
| Receptor Binding | Ability to interact with specific biological receptors, influencing physiological responses. |
| Enzyme Modulation | Potential to alter enzyme activity, affecting metabolic pathways. |
Comparison with Similar Compounds
Compounds with similar structures, such as 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine, can provide insights into the potential properties and applications of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine. These compounds often differ in the positioning of their oxan moiety, which can affect their biological activity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine | Oxan-2-yl moiety | Different biological activity due to structural differences. |
| 1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine | Oxan-4-yl moiety | Potentially distinct pharmacological properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume